5-Bromo-1-iodo-2-methyl-3-nitrobenzene
Overview
Description
5-Bromo-1-iodo-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of a methyl-substituted benzene, followed by bromination and iodination. The nitration step introduces the nitro group, which is meta-directing, ensuring that subsequent bromination and iodination occur at the correct positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-iodo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (nitro and halogens), the compound is less reactive towards EAS compared to unsubstituted benzene.
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the benzene ring towards NAS, allowing for substitution reactions with nucleophiles.
Common Reagents and Conditions
Bromination and Iodination: Typically carried out using bromine and iodine in the presence of a Lewis acid catalyst such as iron(III) bromide or iodine monochloride.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Major Products
Reduction of the Nitro Group: Produces 5-Bromo-1-iodo-2-methyl-3-aminobenzene.
Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be obtained.
Scientific Research Applications
5-Bromo-1-iodo-2-methyl-3-nitrobenzene is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. The nitro group, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The halogens (bromine and iodine) can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 4-Bromo-1-nitrobenzene
Uniqueness
The presence of both bromine and iodine allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-1-iodo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUBNZOEBVGNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646172 | |
Record name | 5-Bromo-1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-15-3 | |
Record name | 5-Bromo-1-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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